m-PEG8-NHS ester

Catalog No.
S536220
CAS No.
756525-90-3
M.F
C22H39NO12
M. Wt
509.55
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-PEG8-NHS ester

CAS Number

756525-90-3

Product Name

m-PEG8-NHS ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C22H39NO12

Molecular Weight

509.55

InChI

InChI=1S/C22H39NO12/c1-27-6-7-29-10-11-31-14-15-33-18-19-34-17-16-32-13-12-30-9-8-28-5-4-22(26)35-23-20(24)2-3-21(23)25/h2-19H2,1H3

InChI Key

IBZNTYBFTKFSMU-UHFFFAOYSA-N

SMILES

COCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O

Solubility

Soluble in DMSO

Synonyms

m-PEG8-NHS ester

Description

The exact mass of the compound m-PEG8-NHS ester is 509.2472 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • m-PEG8 Spacer: This refers to a methoxy polyethylene glycol chain with eight repeating units. This hydrophilic chain increases the water solubility of the molecule it's attached to [].
  • NHS Ester: N-hydroxysuccinimide (NHS) ester is a reactive group that readily reacts with primary amines (-NH2) of biomolecules like proteins, peptides, and amine-modified oligonucleotides [, ].

Function:

The primary function of m-PEG8-NHS ester lies in its ability to covalently attach itself to amine-containing biomolecules. The NHS ester group reacts with the primary amine group of the target molecule, forming a stable amide bond []. This conjugation process serves various purposes in scientific research, including:

  • Protein Modification: PEGylation, the attachment of PEG molecules to proteins, is a common technique to improve protein stability, solubility, and reduce immunogenicity []. m-PEG8-NHS ester allows for the targeted PEGylation of proteins due to the selective reaction between the NHS ester and protein amines.
  • Biomolecule Immobilization: m-PEG8-NHS ester can be used to immobilize biomolecules onto surfaces like beads or gels. This is useful in applications like biosensors, affinity chromatography, and cell culture studies [].
  • Drug Delivery Systems: The hydrophilic PEG spacer in m-PEG8-NHS ester enhances the water solubility of drug conjugates. This can improve drug bioavailability and prolong circulation time in the body [].

Methyl-terminated polyethylene glycol (m-PEG8-NHS ester) is a specialized compound characterized by its unique structure and functional properties. It contains an N-hydroxysuccinimide (NHS) ester group, which makes it highly reactive towards primary amines. The chemical formula for m-PEG8-NHS ester is C22H39NO12C_{22}H_{39}NO_{12}, with a molecular weight of approximately 509.54 g/mol. This compound is part of a series of polyethylene glycol derivatives designed for bioconjugation applications, particularly in protein and peptide modification.

The NHS ester group reacts optimally with free amines at a pH range of 7.0 to 7.5, facilitating the formation of stable amide bonds upon reaction with primary amines. This feature is crucial for creating conjugates that retain biological activity while enhancing solubility and stability .

The primary mechanism of action of m-PEG8-NHS ester lies in its ability to pegylate biomolecules. PEGylation offers several benefits in research and therapeutic applications:

  • Increased water solubility: PEG chains enhance the water solubility of biomolecules, making them more readily transported and used in the body.
  • Improved stability: PEGylation can protect biomolecules from degradation by enzymes and other biological processes, extending their half-life in circulation.
  • Reduced immunogenicity: PEGylation can mask the immunogenic (immune response-triggering) sites on biomolecules, reducing the risk of immune rejection.

These properties make m-PEG8-NHS ester a valuable tool for developing and enhancing therapeutic drugs, diagnostic tools, and other bioconjugates used in scientific research.

  • Irritant: m-PEG8-NHS ester may irritate the skin, eyes, and respiratory system upon contact or inhalation [].
  • Hypersensitivity: While uncommon, some individuals may develop allergic reactions to PEGylated compounds.

The primary reaction involving m-PEG8-NHS ester is its interaction with primary amines, such as those found in lysine residues of proteins. The NHS ester undergoes nucleophilic attack by the amine, resulting in the formation of an irreversible amide bond:

R NH2+R NHSR NH C O R +NHS\text{R NH}_2+\text{R NHS}\rightarrow \text{R NH C O R }+\text{NHS}

This reaction is favored under physiological conditions (pH 7.0-7.5), and the rate of hydrolysis of the NHS ester increases at higher pH levels, which can lead to decreased efficiency in amine labeling if not controlled .

The biological activity of m-PEG8-NHS ester is primarily linked to its ability to modify proteins and peptides, thereby enhancing their pharmacokinetic properties. PEGylation, the process of attaching polyethylene glycol chains to biomolecules, can improve solubility, reduce immunogenicity, and prolong circulation time in vivo. These modifications have been shown to enhance the therapeutic efficacy of various agents, including peptides used in anti-HIV therapies and other therapeutic applications .

Moreover, studies have indicated that m-PEG8-NHS ester can be utilized in developing antibacterial agents and cytotoxic dendrimers, showcasing its versatility in biomedical research .

The synthesis of m-PEG8-NHS ester typically involves the reaction of methyl-terminated polyethylene glycol with N-hydroxysuccinimide under controlled conditions. The general procedure includes:

  • Preparation: Methyl-terminated polyethylene glycol is dissolved in a suitable solvent (e.g., dimethyl sulfoxide).
  • Activation: N-hydroxysuccinimide is added to activate the terminal hydroxyl groups.
  • Reaction: The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the NHS ester.
  • Purification: The product is purified using methods such as precipitation or chromatography to remove unreacted materials and by-products.

This synthetic route allows for the production of high-purity m-PEG8-NHS ester suitable for various applications in bioconjugation .

m-PEG8-NHS ester has a wide range of applications in biochemical research and pharmaceutical development:

  • Protein Modification: Used for PEGylating proteins to enhance their stability and reduce immunogenicity.
  • Drug Delivery Systems: Serves as a linker in antibody-drug conjugates (ADCs) for targeted therapy.
  • Diagnostic Imaging: Employed in imaging applications due to its ability to improve solubility and reduce aggregation.
  • Nanotechnology: Utilized for coating nanoparticles such as carbon nanotubes and gold nanoshells to enhance biocompatibility .

Interaction studies involving m-PEG8-NHS ester focus on its reactivity with various biomolecules. These studies typically assess:

  • Kinetics of Reaction: Evaluating how quickly m-PEG8-NHS ester reacts with different primary amines under varying pH conditions.
  • Stability of Conjugates: Analyzing the stability of formed conjugates over time and under physiological conditions.
  • Biological Activity Assessment: Testing modified proteins or peptides for retained or enhanced biological functions compared to unmodified counterparts.

Such studies are critical for optimizing the use of m-PEG8-NHS ester in therapeutic applications .

Several compounds exhibit similar properties to m-PEG8-NHS ester, primarily focusing on their use as PEG linkers for bioconjugation:

Compound NameStructure TypeKey Features
Methyl-PEG4-NHS EsterShorter PEG chainFaster reaction rates due to shorter length
Methyl-PEG12-NHS EsterLonger PEG chainEnhanced solubility but may increase steric hindrance
Maleimide-PEG8-Succinimidyl EsterAlternative reactive groupReacts with thiols instead of amines
Methyl-PEG24-NHS EsterLonger PEG chainUseful for larger biomolecules

m-PEG8-NHS ester stands out due to its medium-length chain that balances reactivity and steric effects, making it versatile for various bioconjugation applications while maintaining favorable pharmacokinetic properties .

Core Structural Components: N-Hydroxysuccinimide Ester, Polyethylene Glycol Eight Spacer, and Methyl Termination

The molecular architecture of methoxy-polyethylene glycol eight-N-hydroxysuccinimide ester consists of three primary structural domains that collectively define its chemical behavior and biological utility [1] [6]. The N-hydroxysuccinimide ester functionality constitutes the reactive terminus of the molecule, comprising a cyclic imide structure derived from succinic acid and N-hydroxysuccinimide [9] [10]. This five-membered ring system contains two carbonyl groups flanking a nitrogen atom, creating an electrophilic center that readily undergoes nucleophilic substitution reactions with primary amines [11] [12].

The central polyethylene glycol eight spacer domain represents the most substantial portion of the molecular structure, consisting of eight consecutive ethylene glycol units connected through ether linkages [13] [14]. Each ethylene glycol unit contains the characteristic -CH₂CH₂O- motif, resulting in a highly flexible, hydrophilic polymer chain that exhibits excellent water solubility and biocompatibility [15] [23]. The polyethylene glycol backbone demonstrates remarkable conformational flexibility due to the presence of multiple rotatable bonds, allowing the molecule to adopt numerous spatial arrangements in aqueous environments [24] [25].

The methyl termination group provides molecular closure through a simple methoxy functionality (-OCH₃) that caps one end of the polyethylene glycol chain [22]. This terminal methyl group serves to prevent further chain extension while maintaining the overall hydrophilic character of the molecule [6] [14]. The methoxy termination contributes to the compound's stability and helps define its pharmacokinetic properties in biological systems [22].

Table 1: Structural Components Analysis

ComponentChemical FormulaMolecular Weight (g/mol)Function
N-Hydroxysuccinimide Ester GroupC₄H₄NO₄115.07 [1]Amine-reactive group
Polyethylene Glycol Eight Spacer ChainC₁₆H₃₂O₈352.43 [25]Hydrophilic spacer
Methyl TerminationCH₃O31.03 [1]Chain termination
Propanoate LinkerC₃H₄O₂72.06 [1]Ester bond formation
Total Ethylene Glycol Units(C₂H₄O)₈352.43 [25]Flexible polymer backbone
Succinimidyl RingC₄H₄NO₂98.08 [1]Leaving group in reaction

The complete molecular structure can be represented by the International Union of Pure and Applied Chemistry nomenclature as (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate [1]. This systematic name reflects the precise connectivity between all structural components, beginning with the N-hydroxysuccinimide ester and proceeding through the polyethylene glycol chain to the terminal methoxy group [1].

The chemical reactivity of methoxy-polyethylene glycol eight-N-hydroxysuccinimide ester primarily emanates from the N-hydroxysuccinimide ester functionality, which undergoes spontaneous reaction with primary amines under physiological to slightly alkaline conditions [9] [11]. The reaction mechanism involves nucleophilic attack by the primary amine on the carbonyl carbon of the ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a leaving group [10] [12]. This reaction proceeds optimally at pH values between 7.2 and 9.0, with maximum efficiency achieved at pH 8.3 to 8.5 [11] [27].

Table 2: N-Hydroxysuccinimide Ester Reactivity Profile

pH ConditionHalf-life at 0°CHalf-life at 4°CReaction Rate
7.04-5 hours [9] [33]Not specifiedModerate
7.2-9.0Optimal reaction [9]Stable for reaction [27]Fast
8.3-8.5Maximum efficiency [11] [27]Recommended pH [27]Fastest
8.610 minutes [9] [33]10 minutes [33]Very fast hydrolysis

Molecular Weight Analysis and Empirical Formula Validation

The molecular weight determination of methoxy-polyethylene glycol eight-N-hydroxysuccinimide ester has been established through multiple analytical methodologies, providing comprehensive validation of its chemical composition [1] [2] [3]. The empirical formula C₂₂H₃₉NO₁₂ accurately represents the atomic composition of the molecule, accounting for twenty-two carbon atoms, thirty-nine hydrogen atoms, one nitrogen atom, and twelve oxygen atoms [1] [5].

Classical Carbodiimide-Mediated Synthesis

The most widely employed synthetic approach for m-PEG8-NHS ester involves the carbodiimide-mediated coupling of polyethylene glycol carboxylic acid derivatives with N-hydroxysuccinimide [1] [2]. This methodology proceeds through an unstable O-acylisourea intermediate that is subsequently displaced by NHS to form the stable, amine-reactive ester product [3]. The reaction typically employs dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) as the coupling reagent under mild conditions [4].

Table 1: Comparative Analysis of Synthesis Methods for m-PEG8-NHS Ester

MethodReagentsConditionsYield (%)Purity (%)
Carbodiimide CouplingPEG8-COOH, NHS, DCC/EDCpH 4-6, DCM/DMF, RT, 4-8h70-8595-98
Stepwise Solid Phase SynthesisPEG4 monomer, Wang resin, DMTr protectionBase deprotonation, RT, sequential coupling90-95>99
Solution Phase CouplingmPEG8-OH, succinic anhydride, NHS/DCCOrganic solvent, RT-40°C, 6-12h75-9092-97
One-Pot ReactionPEG precursor, NHS, coupling agentControlled temperature, inert atmosphere80-9090-95
Automated SynthesisAutomated peptide synthesizer, protected monomersAutomated cycles, controlled environment85-95>98

The mechanism involves nucleophilic attack of the NHS oxygen on the activated carbonyl carbon, resulting in tetrahedral intermediate formation and subsequent elimination of the O-acylisourea leaving group [1]. The reaction conditions must be carefully controlled to minimize competing hydrolysis reactions and ensure optimal coupling efficiency [5].

Solid Phase Stepwise Synthesis

An innovative approach for m-PEG8-NHS ester synthesis utilizes solid phase methodology, originally developed for peptide synthesis and adapted for polyethylene glycol derivatives [6] [7]. This method employs Wang resin as the solid support, containing 4-benzyloxy benzyl alcohol functionalities that serve as anchor points for the growing PEG chain [8]. The synthetic cycle consists of three distinct steps: deprotonation using tertiary butoxide bases, Williamson ether formation coupling reactions, and detritylation under acidic conditions [6].

The stepwise approach begins with attachment of a tetraethylene glycol monomer unit containing both tosyl leaving groups and dimethoxytrityl protecting groups [7]. Sequential coupling cycles allow controlled chain elongation to achieve the desired octaethylene glycol length with exceptional monodispersity [6]. This methodology offers significant advantages including chromatography-free synthesis, quantitative reaction yields, and minimal depolymerization side reactions [8].

Solution Phase Multi-Step Synthesis

Traditional solution phase synthesis involves initial preparation of the methoxy-polyethylene glycol backbone followed by terminal functionalization with the NHS ester group [9]. The process typically begins with controlled polymerization of ethylene oxide using anionic polymerization conditions to achieve the desired molecular weight distribution [10]. The resulting mPEG8-OH is then activated through reaction with succinic anhydride under basic conditions to introduce a terminal carboxylic acid functionality [11].

The final step involves carbodiimide-mediated coupling with N-hydroxysuccinimide to form the active ester product . This approach allows for large-scale production but requires careful purification to remove unreacted starting materials and coupling byproducts [13]. Temperature control during the coupling reaction is critical to prevent thermal degradation and maintain product integrity [14].

Automated Synthesis Methodologies

Recent developments in automated synthesis have enabled the production of highly pure m-PEG8-NHS ester derivatives using modified peptide synthesizers [15]. This approach utilizes base-labile protecting groups that allow for sequential monomer addition under computer-controlled conditions [15]. The methodology offers exceptional reproducibility and can produce gram quantities of material with purities exceeding 98% [15].

The automated approach incorporates real-time monitoring of reaction progress and can adjust reaction parameters dynamically to optimize yield and purity [15]. This technology represents a significant advancement for commercial production, offering reduced labor costs and improved batch-to-batch consistency [15].

Purification Techniques: Chromatographic and Crystallization Approaches

High Performance Liquid Chromatography

Reversed-phase HPLC represents the gold standard for m-PEG8-NHS ester purification, offering exceptional resolution for structurally similar compounds [16]. C18 stationary phases with water-acetonitrile gradient elution provide optimal separation of the target product from unreacted starting materials and hydrolysis products [17]. The method can achieve purities exceeding 98% with good recovery rates for both analytical and preparative applications [16].

Table 2: Purification Techniques for m-PEG8-NHS Ester

TechniqueMobile Phase/SolventResolutionScaleRecovery (%)Time Required
Column ChromatographySilica gel, EtOAc/Hexane gradientGood for impuritiesmg to gram80-902-4 hours
Preparative HPLCC18 column, Water/ACN gradientExcellent for similar MWmg to 100g85-951-3 hours
CrystallizationDiethyl ether/DCMGood for pure productgram to kg70-854-24 hours
PrecipitationCold diethyl etherModerate selectivitygram to kg75-900.5-2 hours
Gel Permeation ChromatographyTHF or DMF mobile phaseExcellent for MW separationmg to gram85-951-2 hours
Solid Phase ExtractionPS-DVB resin, EtOH/WaterGood for desaltingmg to 100g90-951-3 hours

Detection is typically performed using charged aerosol detection (CAD) or evaporative light scattering detection (ELSD) due to the lack of strong chromophores in the PEG backbone [16]. These detection methods provide excellent sensitivity and universal response for PEG-based compounds [16].

Gel Permeation Chromatography

Size exclusion chromatography using gel permeation methodology offers excellent separation based on molecular weight differences [18]. Polystyrene-divinylbenzene columns with tetrahydrofuran or dimethylformamide mobile phases provide optimal resolution for PEG derivatives [13]. This technique is particularly effective for removing higher and lower molecular weight impurities that may result from incomplete synthesis or degradation reactions [18].

The method allows for simultaneous molecular weight determination and purification, making it valuable for both analytical characterization and preparative applications [18]. Modern GPC systems can achieve baseline separation of adjacent PEG oligomers, enabling the production of highly monodisperse products [19].

Crystallization Methodologies

Crystallization techniques offer cost-effective purification for large-scale production of m-PEG8-NHS ester [19]. The process typically involves dissolution in a polar organic solvent followed by controlled precipitation using non-polar anti-solvents such as diethyl ether or petroleum ether [19]. Temperature control during crystallization is critical for achieving optimal crystal size and purity [20].

The crystallization process can be enhanced through seeding techniques and controlled cooling rates to promote formation of high-quality crystals [19]. Multiple recrystallization cycles may be required to achieve pharmaceutical-grade purity, with typical yields ranging from 70-85% per cycle [19].

Solid Phase Extraction

Polystyrene-divinylbenzene resins provide an effective medium for solid phase extraction of m-PEG8-NHS ester from reaction mixtures [13]. The technique utilizes differential binding affinities to separate the target compound from impurities and byproducts [13]. Gradient elution with ethanol-water mixtures allows for selective recovery of the purified product [13].

This approach is particularly valuable for removing ionic impurities and coupling reagents that may interfere with downstream applications [13]. The method can be readily scaled for industrial production and offers good recovery rates with minimal solvent consumption [13].

Quality Control Parameters in Industrial-Scale Manufacturing

Molecular Weight and Structural Characterization

Precise molecular weight determination represents a critical quality control parameter for m-PEG8-NHS ester manufacturing [21] [22]. Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) provides the most accurate molecular weight measurements, with typical specifications requiring values within ±0.1% of the theoretical molecular weight of 509.55 g/mol [21] [22].

Table 3: Quality Control Parameters for Industrial m-PEG8-NHS Ester Manufacturing

ParameterSpecificationTest MethodAcceptance Criteria
Molecular Weight509.55 ± 0.5 g/molMALDI-TOF MSWithin ±0.1% of theoretical
Polydispersity Index (PDI)≤ 1.05GPC/SECNarrow distribution required
NHS Ester Content≥ 95%NHS titration with ethanolamineMinimum functional activity
Water Content≤ 0.5%Karl Fischer titrationLow moisture for stability
Residual Solvents≤ 1000 ppmGC-MS headspace analysisICH Q3C guidelines
AppearanceColorless to pale yellow liquidVisual inspectionNo particulates or color
pH (10% aqueous)6.0 - 8.0pH meterNeutral to slightly acidic
Elemental Analysis (N)2.50 - 3.00%CHN elemental analyzerConfirms nitrogen content
NMR Purity≥ 95%1H NMR integrationStructural confirmation
HPLC Purity≥ 98%Reverse phase HPLCHigh chemical purity

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization, with 1H NMR integration used to determine purity levels and confirm the absence of structural impurities [21] [22]. The characteristic NHS proton signals appear at 2.83 ppm as a singlet, providing a reliable marker for quantitative analysis [21] [22].

Functional Activity Assessment

The reactive NHS ester functionality must be quantitatively assessed to ensure adequate coupling capacity for downstream applications [11]. Spectrophotometric titration with ethanolamine provides a direct measure of functional NHS ester content [11]. The method involves reaction of the NHS ester with excess ethanolamine followed by quantification of residual amine using 2,4,6-trinitrobenzenesulfonic acid (TNBS) [11].

Hydrolysis kinetics studies demonstrate that NHS ester stability is highly pH-dependent, with half-lives of 4-5 hours at pH 7.0 and 0°C, decreasing to 10 minutes at pH 8.6 and 4°C [23] [5]. This information is critical for establishing appropriate storage conditions and shelf-life specifications [23].

Moisture Content and Stability

Water content represents a critical quality parameter due to the susceptibility of NHS esters to hydrolytic degradation [24] [25]. Karl Fischer titration provides accurate moisture determination with specifications typically requiring less than 0.5% water content [26] [27]. Higher moisture levels can lead to rapid NHS ester hydrolysis and loss of functional activity [24].

Storage under desiccated conditions at -20°C with nitrogen gas overlay helps maintain product integrity over extended periods [24] [28]. Packaging in amber glass containers with appropriate desiccant materials ensures protection from light and moisture during distribution [28].

Impurity Profiling

Comprehensive impurity analysis includes determination of residual coupling reagents, hydrolysis products, and related PEG oligomers [26] [27]. Gas chromatography-mass spectrometry (GC-MS) headspace analysis provides accurate quantification of volatile organic solvents with specifications following ICH Q3C guidelines [26] [27].

HPLC purity analysis using reverse-phase chromatography with charged aerosol detection enables detection of structurally related impurities at trace levels [16]. Specifications typically require ≥98% purity by peak area integration [16] [27].

Table 4: Industrial Scale Manufacturing Considerations

AspectSmall Scale (kg)Industrial Scale (>100 kg)Critical Factors
Reaction Scale1-10 kg100-1000 kgHeat removal, mixing
EquipmentGlass reactorsSS reactors, automationMaterial compatibility
Temperature Control±2°C±1°C, PID controlReaction kinetics control
Moisture ControlNitrogen blanketDry air systemNHS ester hydrolysis prevention
Solvent RecoverySimple distillationVacuum distillationEconomic considerations
Waste ManagementIncinerationSolvent recyclingEnvironmental compliance
Storage Conditions-20°C, dessicantControlled freezer storageProduct stability
Shelf Life12 months24 monthsQuality maintenance
PackagingAmber glass bottlesDrums with inert atmosphereContamination prevention

Process Analytical Technology

Implementation of process analytical technology (PAT) enables real-time monitoring of critical quality attributes during manufacturing [29]. In-line spectroscopic methods including near-infrared (NIR) and Raman spectroscopy provide continuous assessment of reaction progress and product quality [29]. These technologies allow for immediate process adjustments to maintain product specifications and reduce batch variability [29].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2

Exact Mass

509.2472

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

4,7,10,13,16,19,22,25-Octaoxahexacosanoic acid 2,5-dioxo-1-pyrrolidinyl ester

Dates

Last modified: 08-15-2023
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

Explore Compound Types